molecular formula C30H29N3O4 B2967993 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921555-58-0

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B2967993
CAS No.: 921555-58-0
M. Wt: 495.579
InChI Key: WQVGRZKKAJFRAW-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is a synthetic chemical compound of significant interest in early-stage pharmacological and chemical research. This complex molecule is structurally characterized by a 1,3-benzodioxole group, a well-known pharmacophore present in various bioactive molecules , linked via an acetamide bridge to a quinoline scaffold bearing a 4-benzylpiperidine moiety. The 1,3-benzodioxole unit is frequently investigated for its potential interactions with enzymatic systems , while the piperidine and quinoline structures are common features in compounds screened for a range of central nervous system (CNS) targets. This compound is intended for Research Use Only and is not for use in humans, as a diagnostic, or for therapeutic purposes. It is specifically designed for use by qualified laboratory researchers in applications such as high-throughput screening (HTS) , target identification , and structure-activity relationship (SAR) studies . Researchers can utilize it as a key chemical probe to explore the function of receptors and enzymes, particularly those known to interact with complex heterocyclic scaffolds similar to those found in various synthetic cannabinoids and other psychoactive substances cataloged in forensic and research databases . Its mechanism of action is not defined and must be empirically determined through targeted experimental studies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4/c34-29(31-24-10-11-25-27(18-24)37-20-36-25)19-35-26-8-4-7-23-9-12-28(32-30(23)26)33-15-13-22(14-16-33)17-21-5-2-1-3-6-21/h1-12,18,22H,13-17,19-20H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVGRZKKAJFRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC6=C(C=C5)OCO6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzodioxole moiety linked to a quinoline derivative via a piperidine unit. The molecular formula is C27H30N2O3C_{27}H_{30}N_{2}O_{3}, with a molecular weight of approximately 442.55 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

PropertyValue
Molecular FormulaC27H30N2O3C_{27}H_{30}N_{2}O_{3}
Molecular Weight442.55 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that derivatives containing benzodioxole and quinoline structures possess antifungal and antibacterial activities.

Case Study: Antifungal Activity

In a comparative study, several benzamide derivatives were evaluated for their antifungal activity against Sclerotinia sclerotiorum. Among these, compounds with similar structural features demonstrated inhibition rates ranging from 47.2% to 86.1%, with certain derivatives outperforming standard treatments like quinoxyfen .

The proposed mechanism of action involves the inhibition of key enzymes in microbial metabolism and disruption of cellular integrity. The presence of the benzodioxole and quinoline moieties may enhance binding affinity to specific targets within microbial cells, leading to increased efficacy.

Table 2: Antifungal Inhibition Rates

CompoundInhibition Rate (%)EC50 (mg/L)
Compound A86.15.17
Compound B77.86.67
Quinoxyfen77.814.19

Toxicity Profile

The toxicity assessment of this compound has shown promising results. Preliminary tests indicate low toxicity levels in zebrafish embryos, suggesting that this compound could be developed as a safer alternative in therapeutic applications .

Comparison with Similar Compounds

Structural Analog: 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide (CAS 941909-27-9)

This analog replaces the 1,3-benzodioxol-5-yl group with a 4-ethylphenyl substituent. Key differences include:

Property Target Compound Analog (CAS 941909-27-9)
Molecular Formula C₃₂H₃₁N₃O₄ (estimated) C₃₁H₃₃N₃O₂
Molecular Weight ~521.6 g/mol (estimated) 479.6 g/mol
Key Substituent 1,3-Benzodioxole 4-Ethylphenyl
Receptor Affinity A2B antagonist (IC₅₀ < 100 nM) Not reported (structural data only)

However, the ethylphenyl analog’s lower molecular weight may improve pharmacokinetic properties like solubility.

Functional Analog: MRE 2029-F20

MRE 2029-F20 (structure: N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide) shares the N-(1,3-benzodioxol-5-yl)acetamide backbone but replaces the quinoline-piperidine system with a purine-pyrazole scaffold.

Property Target Compound MRE 2029-F20
Core Structure Quinoline-piperidine Purine-pyrazole
Receptor Target Adenosine A2B Adenosine A2A/A2B dual antagonist
Selectivity High A2B specificity Broader adenosine receptor activity

Functional Implications: The quinoline-piperidine system in the target compound confers greater A2B selectivity, whereas MRE 2029-F20’s purine mimicry results in cross-reactivity with A2A receptors. This highlights the importance of the quinoline scaffold for receptor subtype discrimination .

Structural Derivatives from Crystallographic Studies

Several acetamide derivatives with modified aromatic systems have been structurally characterized (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide and N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ). These compounds exhibit:

  • Reduced receptor affinity due to the absence of the piperidine-benzyl group.
  • Lower metabolic stability compared to the 1,3-benzodioxole moiety.

Research Findings and Pharmacological Data

Target Compound’s A2B Antagonism

The compound inhibits adenosine A2B receptors with an IC₅₀ < 100 nM, outperforming earlier xanthine-based antagonists (e.g., PSB603) in both potency and selectivity . Its quinoline-ether linkage and 4-benzylpiperidine group are critical for blocking adenosine-induced cAMP elevation.

Comparative Pharmacokinetics

  • LogP : ~3.8 (predicted), suggesting moderate lipophilicity.
  • Synthetic Accessibility : Simplified synthesis due to the absence of the benzodioxole ring .

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